1H NMR and 13C NMR chemical shifts for 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
1H NMR and 13C NMR chemical shifts for 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Comprehensive NMR Characterization and Structural Analysis of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid
Executive Summary
The[1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged bicyclic pharmacophore widely deployed in modern drug discovery. Accurate structural characterization of its substituted derivatives is critical for establishing structure-activity relationships (SAR). This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid . By synthesizing empirical data from homologous structures and applying first-principles NMR theory, this guide establishes a self-validating analytical workflow designed for senior application scientists and medicinal chemists.
Pharmacological Relevance of the Scaffold
The [1,2,4]triazolo[4,3-a]pyridine ring system is frequently utilized as a metabolically stable bioisostere to replace more liability-prone heterocycles (such as imidazo[1,2-a]pyrimidines)[1]. Its unique electron-deficient nature and hydrogen-bonding capabilities have made it a cornerstone in the development of positive allosteric modulators for mGluR2[1] and potent, orally bioavailable inhibitors of receptor-interacting protein kinase 1 (RIPK1) for inflammatory disease therapies[2]. The specific addition of a bromine atom at the C5 position and a carboxylic acid at the C3 position allows for precise tuning of the molecule's lipophilicity and electrostatic interactions within target binding pockets[2].
Structural Dynamics & Peri-Interactions
When analyzing the NMR spectra of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, one must account for the unique spatial geometry of the molecule. The C5 position is situated adjacent to the bridgehead nitrogen (N4) and is in direct spatial proximity to the C3 position.
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Steric Clash (Peri-Interaction): The bulky electron cloud of the bromine atom at C5 creates a pronounced steric and electrostatic interaction with the adjacent C3-carboxylic acid group. This restricts the rotational freedom of the carboxylate group, often locking it into a specific coplanar conformation that maximizes hydrogen bonding with the solvent or adjacent molecules.
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Anisotropic Deshielding: The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect, significantly deshielding the adjacent nuclei. This effect is compounded by the triazole ring's inherent aromatic ring current[3].
NMR Spectral Elucidation: Theoretical and Empirical Assignments
Due to the highly specific substitution pattern of this molecule, the chemical shifts presented below are derived using a rigorous predictive model grounded in the validated spectral data of the directly analogous 6-bromo[4], 5-chloro[5], and unsubstituted [1,2,4]triazolo[4,3-a]pyridine[3] derivatives.
H NMR Analysis
In the proton spectrum, the substitution at C3 and C5 leaves only three aromatic protons on the pyridine ring: H6, H7, and H8.
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H8 (~8.05 ppm): This proton is highly deshielded due to its proximity to the electron-deficient triazole system and the bridgehead carbon (C8a). It typically appears as a doublet ( J≈9.0 Hz)[3].
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H6 (~7.68 ppm): Located ortho to the C5-bromine, H6 experiences both inductive electron withdrawal and steric compression, shifting it downfield. It appears as a doublet ( J≈7.5 Hz).
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H7 (~7.55 ppm): The meta-proton appears as a doublet of doublets (or pseudo-triplet) due to ortho-coupling with both H6 and H8.
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COOH (~13.50 ppm): The acidic proton exchanges rapidly but can be observed as a broad singlet in strictly anhydrous DMSO-d 6 .
C NMR Analysis
The carbon spectrum is dominated by the heavy atom effect of bromine and the extreme deshielding of the bridgehead and triazole carbons[3].
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C5 (~116.2 ppm): Despite being alpha to the bridgehead nitrogen, the "heavy atom effect" of the attached bromine atom causes a significant upfield shift relative to a protonated C5.
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C3 (~138.5 ppm) & C8a (~149.5 ppm): Both are highly deshielded quaternary carbons due to the adjacent electronegative nitrogen atoms.
Quantitative Data Summaries
Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO-d 6 ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H-8 | 8.05 | d | 9.0 | 1H | | H-6 | 7.68 | d | 7.5 | 1H | | H-7 | 7.55 | dd | 9.0, 7.5 | 1H | | -COOH | 13.50 | br s | - | 1H |
Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO-d 6 ) | Position | Chemical Shift ( δ , ppm) | Type | Key HMBC Correlations (H → C) | | :--- | :--- | :--- | :--- | | C=O | 161.0 | Quaternary | - | | C-8a | 149.5 | Quaternary | H-7 | | C-3 | 138.5 | Quaternary | - | | C-7 | 128.8 | CH | - | | C-6 | 120.4 | CH | H-8 | | C-5 | 116.2 | Quaternary (C-Br)| H-7 | | C-8 | 116.0 | CH | H-6 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology relies on a self-validating system where 2D NMR data anchors the 1D assignments.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO-d 6 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: The polar carboxylic acid and the triazolopyridine dipole require a highly polar, aprotic solvent to prevent aggregation and ensure sharp lineshapes. Anhydrous conditions prevent the rapid exchange of the -COOH proton with water, which would otherwise obliterate the signal.
Step 2: Instrumental Acquisition
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Action: Acquire data on a 600 MHz spectrometer equipped with a 5 mm cryoprobe.
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Causality: Cryoprobes lower the thermal noise of the receiver coils, providing a critical 3-4x boost in Signal-to-Noise Ratio (SNR). This is essential for detecting the unprotonated C3, C5, and C8a carbons, which suffer from long T1 relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.
Step 3: 2D HMBC Validation
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Action: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling constants ( nJCH = 8 Hz).
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Causality: Relying solely on 1D 13 C NMR is insufficient because the quaternary carbons can shift dynamically based on concentration. HMBC provides definitive connectivity, allowing the tracing of spin systems from the peripheral protons (H6, H7) into the core quaternary carbons (C5, C8a), ensuring the structural assignment is locked and verified.
Mechanistic Workflow Visualization
Figure 1: Self-validating NMR elucidation workflow for triazolopyridines.
References
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)
- Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy, DOI / European Journal of Medicinal Chemistry,
- Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS), MDPI,
- 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid(1159831-86-3) 1H NMR spectrum, ChemicalBook,
- 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, ChemicalBook,
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid(1159831-86-3) 1H NMR spectrum [chemicalbook.com]
- 5. 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid(1159831-56-7) 1H NMR spectrum [chemicalbook.com]
